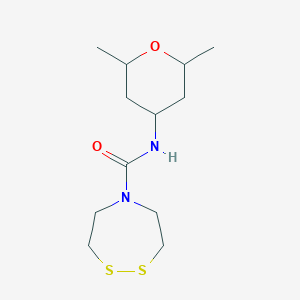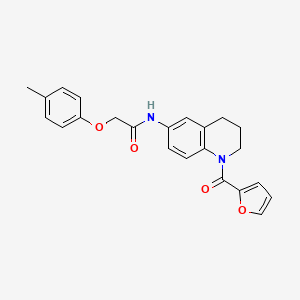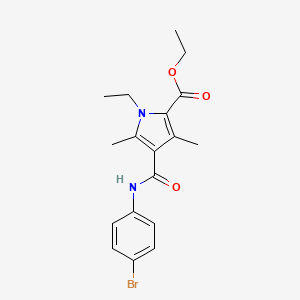
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide, also known as DMXD, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMXD is a cyclic compound that belongs to the family of dithiazepines and has been studied extensively for its pharmacological properties.
作用机制
The exact mechanism of action of N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to have antioxidant properties, which may contribute to its neuroprotective and cardioprotective effects. This compound has also been shown to modulate the activity of various ion channels, including calcium and potassium channels, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and reduce neuronal damage in the brain. This compound has also been shown to reduce cardiac injury and improve cardiac function in animal models of ischemia-reperfusion injury. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth.
实验室实验的优点和局限性
One advantage of using N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also stable and has a long shelf life, making it easy to store and transport. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to use in certain assays.
未来方向
There are several future directions for research on N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in clinical settings. Finally, studies on the toxicity and safety of this compound are needed to determine its suitability for human use.
合成方法
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2,6-dimethyloxan-4-ol in the presence of a strong base. The resulting intermediate is then reacted with phosgene to form the final product, this compound.
科学研究应用
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been studied for its ability to reduce cardiac ischemia-reperfusion injury. In oncology, this compound has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
属性
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-9-7-11(8-10(2)16-9)13-12(15)14-3-5-17-18-6-4-14/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVQSENREIHWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B2571647.png)





![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)

![(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride](/img/structure/B2571662.png)
![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)
![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2571670.png)